molecular formula C10H15NS2 B12986907 N-(2-(Thiophen-3-yl)propyl)thietan-3-amine

N-(2-(Thiophen-3-yl)propyl)thietan-3-amine

Cat. No.: B12986907
M. Wt: 213.4 g/mol
InChI Key: FRMQIONHDYAEPO-UHFFFAOYSA-N
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Description

N-(2-(Thiophen-3-yl)propyl)thietan-3-amine is a compound that features a thiophene ring and a thietan-3-amine moiety. Thiophene is a five-membered aromatic ring containing sulfur, known for its stability and electronic properties. Thietan-3-amine is a three-membered ring containing sulfur and nitrogen. The combination of these two structures in this compound makes it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Thiophen-3-yl)propyl)thietan-3-amine typically involves the reaction of thiophene derivatives with appropriate reagents to introduce the thietan-3-amine moiety. One common method is the condensation reaction, where thiophene is reacted with a suitable amine under controlled conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

N-(2-(Thiophen-3-yl)propyl)thietan-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction may produce various amine derivatives .

Scientific Research Applications

N-(2-(Thiophen-3-yl)propyl)thietan-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(Thiophen-3-yl)propyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The thiophene ring’s electronic properties allow it to interact with various biological molecules, potentially inhibiting or activating specific pathways. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(Thiophen-3-yl)propyl)thietan-3-amine is unique due to the combination of the thiophene and thietan-3-amine moieties, which impart distinct electronic and chemical properties. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C10H15NS2

Molecular Weight

213.4 g/mol

IUPAC Name

N-(2-thiophen-3-ylpropyl)thietan-3-amine

InChI

InChI=1S/C10H15NS2/c1-8(9-2-3-12-5-9)4-11-10-6-13-7-10/h2-3,5,8,10-11H,4,6-7H2,1H3

InChI Key

FRMQIONHDYAEPO-UHFFFAOYSA-N

Canonical SMILES

CC(CNC1CSC1)C2=CSC=C2

Origin of Product

United States

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